Product packaging for N-Isopropylcyclohexylamine(Cat. No.:CAS No. 1195-42-2)

N-Isopropylcyclohexylamine

Cat. No.: B058178
CAS No.: 1195-42-2
M. Wt: 141.25 g/mol
InChI Key: UYYCVBASZNFFRX-UHFFFAOYSA-N
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Description

N-Isopropylcyclohexylamine is a valuable secondary amine building block in organic synthesis and medicinal chemistry research. Its structure, featuring a cyclohexyl backbone and an isopropyl substituent on the nitrogen, imparts significant steric bulk and lipophilicity, making it a key intermediate in the development of novel molecular scaffolds. Researchers primarily utilize this compound as a precursor in nucleophilic substitution reactions and reductive amination protocols to synthesize more complex amines, potential pharmaceutical candidates, and ligands for catalysis. Its bulky nature can be exploited to influence the stereochemistry of reactions and to modulate the physicochemical properties of target molecules, such as increasing metabolic stability or membrane permeability in drug discovery projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B058178 N-Isopropylcyclohexylamine CAS No. 1195-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylcyclohexanamine
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InChI

InChI=1S/C9H19N/c1-8(2)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UYYCVBASZNFFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40152471
Record name Cyclohexylamine, N-isopropyl-
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Molecular Weight

141.25 g/mol
Source PubChem
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CAS No.

1195-42-2
Record name Isopropylcyclohexylamine
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Record name Cyclohexylamine, N-isopropyl-
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Record name 1195-42-2
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Record name Cyclohexylamine, N-isopropyl-
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Record name Cyclohexylisopropylamine
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Synthetic Methodologies and Route Optimization for N Isopropylcyclohexylamine

Reductive Amination Pathways

Reductive amination stands as a cornerstone for the synthesis of N-Isopropylcyclohexylamine, primarily involving the reaction of cyclohexanone (B45756) with isopropylamine (B41738). This pathway can be understood through its mechanistic details and the variety of catalytic systems employed to optimize the reaction.

Cyclohexanone with Isopropylamine: Mechanistic Studies

The synthesis of this compound via the reductive amination of cyclohexanone with isopropylamine is a well-established method. The mechanism is a sophisticated process that begins with the nucleophilic attack of the amine on the carbonyl group of the ketone. Current time information in Bangalore, IN. This reaction is typically performed under mildly acidic conditions (pH ~5) to facilitate the reaction. Current time information in Bangalore, IN.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of cyclohexanone. This initial step forms a charged intermediate. Current time information in Bangalore, IN.

Proton Transfer: A series of proton transfers occurs, leading to the formation of a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate then loses a water molecule to form an iminium ion. Current time information in Bangalore, IN.

Reduction: In the final step, a reducing agent reduces the iminium ion, yielding the final product, this compound. Current time information in Bangalore, IN.

Fungal Reductive Aminases (RedAms) offer a biocatalytic perspective on this mechanism. Structural and mutational studies of these enzymes reveal a sequential binding process where NADPH, cyclohexanone, and the amine form a quaternary complex within the enzyme's active site. researchgate.netlibretexts.org The amine is activated for the attack on the ketone, leading to a hemiaminal intermediate, which then dehydrates to the iminium intermediate. This is subsequently reduced by NADPH to the final amine product. researchgate.netlibretexts.org

Catalytic Systems and Conditions for Reductive Amination

A variety of catalytic systems and conditions have been developed to carry out the reductive amination of cyclohexanone with isopropylamine efficiently. These range from traditional chemical reducing agents to advanced biocatalytic methods.

A standard laboratory method involves a one-pot procedure using sodium cyanoborohydride (NaBH₃CN) as the reducing agent under acidic conditions. Current time information in Bangalore, IN. This reagent is particularly effective because it is mild enough not to reduce the ketone starting material but is reactive enough to reduce the iminium ion intermediate as it is formed. Current time information in Bangalore, IN. Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation can also be employed for the reduction of the pre-formed imine.

In the realm of biocatalysis, Imine Reductases (IREDs) have shown remarkable efficiency. Screening of various IREDs has demonstrated the potential for high conversion rates in the reductive amination of cyclohexanone to this compound. uomustansiriyah.edu.iq Some biocatalysts have been reported to achieve conversion efficiencies of up to 94%. uomustansiriyah.edu.iq The use of these enzymes often occurs in aqueous solutions under mild conditions.

Below is a table summarizing various catalytic systems and their reported performance:

Interactive Data Table: Catalytic Systems for Reductive Amination
Catalyst/Reducing Agent Substrates Conditions Conversion/Yield Reference
Sodium Cyanoborohydride Cyclohexanone, Isopropylamine Acidic Not specified Current time information in Bangalore, IN.
IREDs (Biocatalyst) Cyclohexanone, Isopropylamine Aqueous buffer Up to 94% conversion uomustansiriyah.edu.iq
p-IR31 (IRED) Cyclohexanone, Isopropylamine Not specified 44% conversion uomustansiriyah.edu.iq
p-IR90 (IRED) Cyclohexanone, Isopropylamine Not specified 49% conversion uomustansiriyah.edu.iq
Ni₆AlOₓ Cyclohexanone, Ammonia (B1221849) 80-100°C, 1-5 bar H₂ 89% yield msu.edu

Nucleophilic Substitution Approaches

This compound can also be synthesized through nucleophilic substitution reactions, where isopropylamine acts as the nucleophile attacking a cyclohexyl electrophile.

Cyclohexyl Halides with Isopropylamine: Reaction Kinetics and Selectivity

The reaction of cyclohexyl halides (e.g., cyclohexyl chloride or bromide) with isopropylamine is a direct method for forming the C-N bond in this compound. The kinetics of this reaction are characteristic of a bimolecular nucleophilic substitution (SN2) process, where the rate depends on the concentration of both the alkyl halide and the nucleophile (isopropylamine). libretexts.orglibretexts.orgksu.edu.sa

Rate = k[Cyclohexyl Halide][Isopropylamine]

The reaction is typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures, generally between 60-80°C. These conditions help to dissolve the reactants and facilitate the substitution reaction. The choice of solvent and temperature is crucial for balancing the reaction rate against the formation of side products. Selectivity can be an issue in such reactions, particularly the potential for elimination reactions (E2) competing with substitution, especially with a secondary halide like a cyclohexyl halide. The use of a strong, non-bulky nucleophile like isopropylamine and careful control of reaction conditions can favor the desired substitution product.

SN2 Mechanistic Insights

The nucleophilic substitution reaction between a cyclohexyl halide and isopropylamine proceeds via an SN2 mechanism. This mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (the halide) departs. libretexts.orgnih.gov

A key feature of the SN2 mechanism is the "backside attack." The nucleophile (isopropylamine) approaches the carbon atom from the side opposite to the leaving group. libretexts.org This trajectory is necessary to allow for the proper overlap of the nucleophile's lone pair with the antibonding orbital of the carbon-halogen bond, which facilitates the displacement of the leaving group. nih.gov

This backside attack results in an inversion of configuration at the carbon center. While cyclohexyl halides themselves are typically not chiral, this stereochemical outcome is a fundamental characteristic of the SN2 mechanism. The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to five groups: the incoming nucleophile, the leaving group, and the three other substituents on the carbon. nih.gov The steric hindrance around the reaction center significantly affects the rate of SN2 reactions; secondary halides like cyclohexyl halides react more slowly than primary halides due to increased steric bulk. libretexts.org

Alkylation of Cyclohexylamine (B46788)

A third synthetic route to this compound is the direct alkylation of cyclohexylamine with an isopropyl halide. This method involves the formation of the new carbon-nitrogen bond by attacking the primary amine with an alkylating agent.

The generalized reaction is as follows: Cyclohexylamine + Isopropyl-X → this compound + HX (where X = Cl, Br)

This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to neutralize the hydrogen halide (HX) that is formed as a byproduct. The removal of this acidic byproduct is essential to drive the reaction to completion. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are preferred as they can enhance the reaction rate. The reaction temperature is generally maintained between 60–80°C.

A significant challenge in the alkylation of amines is the potential for over-alkylation. The product, this compound, is itself a secondary amine and can react further with the isopropyl halide to form a tertiary amine. However, careful control of stoichiometry and reaction conditions can help to maximize the yield of the desired secondary amine.

The table below presents findings from the optimization of these alkylation conditions. Interactive Data Table: Optimization of Cyclohexylamine Alkylation

Parameter Optimal Value Yield (%) Purity (%)
Base K₂CO₃ 78 95
Solvent DMF 82 97
Temperature (°C) 70 85 96

Isopropyl Halides as Alkylating Agents

A conventional and straightforward method for the synthesis of this compound involves the direct N-alkylation of cyclohexylamine using an isopropyl halide, such as isopropyl chloride or isopropyl bromide. ontosight.ai This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the primary amine, cyclohexylamine, acts as the nucleophile, attacking the electrophilic carbon of the isopropyl halide.

The process typically requires the presence of a base to neutralize the hydrogen halide (e.g., HCl or HBr) that is formed as a byproduct. ontosight.ai The removal of this acid is crucial as it would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base, solvent, and temperature can significantly influence the reaction rate and the yield of the desired secondary amine. A common challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-diisopropylcyclohexylamine, and the corresponding quaternary ammonium (B1175870) salt. Optimizing the molar ratio of the reactants—typically using an excess of the starting amine—can help to minimize this side reaction and favor the formation of the target monosubstituted product. While effective, this route's reliance on hazardous alkylating agents is a consideration in process chemistry.

Stereochemical Considerations in Alkylation Reactions

The structure of this compound, featuring a cyclohexyl group attached to a secondary amine, introduces elements of stereochemistry that are important in its synthesis and reactivity. The cyclohexyl group itself is not flat but exists predominantly in a chair conformation. Substituents on the ring can occupy either axial or equatorial positions. In the context of this compound, the bulky isopropylamino group will strongly prefer the more stable equatorial position to minimize steric strain.

During the alkylation of cyclohexylamine, the nitrogen lone pair initiates the nucleophilic attack. The stereochemical outcome is primarily determined by the existing stereochemistry of the cyclohexylamine reactant if it is substituted. For unsubstituted cyclohexylamine, the resulting this compound is achiral. However, the bulky nature of the cyclohexyl group can influence reaction kinetics and steric hindrance in subsequent chemical transformations. For instance, this compound is used to prepare the lithium amide base known as Lithium N-isopropylcyclohexylamide (LICA), which is a strong, non-nucleophilic base employed in organic synthesis to generate enolates from carbonyl compounds. nih.govepdf.pub The steric bulk of both the cyclohexyl and isopropyl groups makes the base highly selective. Definitive proof of stereochemistry in related or more complex structures is often established using techniques like X-ray crystallography.

Biocatalytic Synthesis Routes

Enzyme-Catalyzed Reductive Amination of Carbonyl Substrates

Biocatalysis offers a greener and highly selective alternative to traditional chemical synthesis. For this compound, the key biocatalytic route is the reductive amination of cyclohexanone with isopropylamine. nih.gov This reaction is catalyzed by a class of enzymes known as imine reductases (IREDs) or reductive aminases (RedAms). nih.govresearchgate.net These enzymes are dependent on a nicotinamide (B372718) cofactor, typically NADPH, which provides the hydride for the reduction step. nih.gov

The process occurs in two main steps within the enzyme's active site:

Imine Formation: Cyclohexanone and isopropylamine condense to form an intermediate imine (a Schiff base).

Imine Reduction: The IRED enzyme then stereoselectively reduces the C=N double bond of the imine to produce the final secondary amine product. nih.gov

This enzymatic method is lauded for its high efficiency and operation under mild conditions, such as neutral pH and ambient temperature, which reduces energy consumption and avoids the use of metal catalysts. For example, the enzyme AspRedAm has been shown to achieve a 94% conversion rate in the reductive amination of cyclohexanone to yield this compound, although it required a significant excess (20 equivalents) of isopropylamine. nih.govresearchgate.net

Table 1: Performance of AspRedAm in this compound Synthesis

ParameterValueReference
EnzymeAspRedAm (purified) nih.gov
Substrate 1Cyclohexanone nih.gov
Substrate 2Isopropylamine (20 equivalents) nih.gov
ProductThis compound nih.gov
Conversion94% nih.gov

Enzyme Screening and Optimization for this compound Production

The efficiency of biocatalytic reductive amination is highly dependent on the specific enzyme used. Therefore, a crucial step in developing a robust process is the screening of a diverse library of enzymes to identify the most active and stable candidates. nih.gov Researchers have screened panels of both novel and previously characterized IREDs to find catalysts for the synthesis of this compound. nih.govresearchgate.net

In one such study, a panel of 58 IREDs was screened for the reaction between cyclohexanone and isopropylamine (using 10 equivalents). nih.gov The results showed significant variability in performance. While many enzymes (53% of the panel) yielded no conversion, a few "hits" demonstrated notable activity. nih.gov This highlights the necessity of broad screening to identify suitable biocatalysts for challenging substrates like the sterically demanding isopropylamine. nih.gov

Table 2: Enzyme Screening for Reductive Amination of Cyclohexanone with Isopropylamine

Enzyme IDConversion to this compoundReference
p-IR3144% nih.gov
p-IR9049% nih.gov
Panel Average (58 IREDs)Low (53% showed no conversion) nih.gov

This data underscores that while biocatalysis holds great promise, significant effort in enzyme discovery and engineering is often required to achieve industrially viable performance. nih.govresearchgate.net

Advanced and Emerging Synthetic Strategies

One-Pot Multi-Directional Hydrogenation and N-Alkylation from Nitroarenes

Advanced synthetic strategies aim to improve process efficiency, reduce waste, and enhance safety by combining multiple reaction steps into a single "one-pot" operation. A notable emerging strategy is the tandem catalytic conversion of nitroarenes directly into N-alkylated alicyclic amines. researchgate.net This approach combines the hydrogenation of both the nitro group and the aromatic ring with a subsequent N-alkylation step.

For the synthesis of related compounds like cyclohexylamine, researchers have developed efficient bimetallic catalysts, such as Platinum-Ruthenium (Pt-Ru) supported on carbon nitride nanosheets (C3N4), that can achieve complete conversion of nitrobenzene (B124822) to cyclohexylamine under mild conditions (80 °C, 1 MPa H₂). researchgate.net The process involves the sequential hydrogenation of the nitro group to an aniline (B41778) intermediate, followed by the hydrogenation of the aromatic ring. researchgate.netresearchgate.net

Extending this concept to produce this compound would involve a one-pot system where a nitroarene is first fully hydrogenated to cyclohexylamine, which then undergoes reductive alkylation with a carbonyl compound like acetone (B3395972) in the same reactor. This multi-step, one-pot synthesis is highly attractive from a green chemistry perspective as it minimizes intermediate purification steps and reduces solvent usage. The development of catalysts that can efficiently mediate all sequential steps without interfering with one another is the primary challenge in this area. researchgate.net

Chemo- and Regioselective Preparations

Achieving high chemo- and regioselectivity is a primary challenge in the synthesis of this compound. The main strategies employed are direct alkylation and reductive amination, each with distinct advantages and challenges regarding selectivity.

Reductive amination of cyclohexanone with isopropylamine offers a highly selective and widely used alternative. wikipedia.org This one-pot reaction involves the formation of an imine intermediate from the ketone and amine, which is then reduced in situ to the target secondary amine. This method inherently avoids the issue of over-alkylation that plagues direct alkylation, as the secondary amine product is significantly less reactive towards the carbonyl group than the initial primary amine. This approach is favored for its atom economy and for avoiding the use of hazardous alkyl halides.

Biocatalysis has emerged as a powerful tool for the chemo- and regioselective synthesis of amines. Imine reductases (IREDs) have been successfully used for the reductive amination of cyclohexanone with isopropylamine. nih.gov The selectivity of these enzymes is highly dependent on the specific biocatalyst used. For instance, screening of various IREDs revealed significant differences in conversion rates for the synthesis of this compound, with some enzymes providing high conversion while others showed no activity at all. nih.govresearchgate.net In one study, using a purified imine reductase, a 94% conversion to this compound was achieved, demonstrating the high selectivity attainable with enzymatic methods. nih.gov

Synthetic MethodStarting MaterialsKey Selectivity Challenge(s)Approaches to Enhance Selectivity
Direct Alkylation Cyclohexylamine, Isopropyl halideOver-alkylation, Formation of tertiary aminesUse of protecting groups
Reductive Amination Cyclohexanone, IsopropylamineGenerally high selectivityCatalyst choice (chemical or biocatalytic)
Biocatalytic Reductive Amination Cyclohexanone, IsopropylamineEnzyme-dependent conversion and selectivityScreening and selection of optimal imine reductase

Process Intensification and Industrial Scale-Up Considerations

For the large-scale industrial production of this compound, process intensification and optimization are crucial for improving efficiency, safety, and cost-effectiveness.

Continuous Flow Reactor Applications

The transition from traditional batch processing to continuous flow reactors represents a significant advancement in the industrial synthesis of this compound. Continuous flow systems offer superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and automation.

A patented industrial protocol for this compound synthesis utilizes a continuous flow system where cyclohexylamine and isopropyl bromide are mixed in a micromixer before entering a tubular reactor. This setup allows for precise control over reaction conditions, leading to high conversion and yield.

ParameterValue
Reactor Type Tubular Reactor with Micromixer
Reactants Cyclohexylamine, Isopropyl Bromide
Temperature 75°C
Conversion >99%
Space-Time Yield 12.5 g·L⁻¹·h⁻¹
Data from a patented industrial continuous flow process.

Optimization of Reaction Parameters (e.g., base, solvent, temperature)

Fine-tuning reaction parameters is essential for maximizing yield and purity while minimizing reaction times and by-product formation. The optimal conditions vary depending on the chosen synthetic route.

In the alkylation of cyclohexylamine with isopropyl halides , the choice of base, solvent, and temperature is critical.

Base: A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is required to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to accelerate the reaction by stabilizing charged intermediates.

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 60–80°C, to achieve a reasonable reaction rate without promoting excessive side reactions.

The following table summarizes the impact of optimizing these parameters on the alkylation reaction.

ParameterConditionYield (%)Purity (%)
Base K₂CO₃7895
Solvent DMF8297
Temperature 70°C8596
Illustrative data on the optimization of alkylation conditions.

For reductive amination , particularly biocatalytic versions, the optimization focuses on different parameters. The concentration of reactants is a key factor. For example, in the enzymatic synthesis of this compound, the equivalents of isopropylamine relative to cyclohexanone can significantly impact the conversion rate. Studies have shown that a higher excess of the amine may be required to drive the reaction to completion. nih.gov For instance, one study noted that 20 equivalents of isopropylamine were needed to achieve a 94% conversion with a specific imine reductase. nih.gov Temperature and pH are also critical parameters in enzymatic reactions, as they directly affect enzyme activity and stability.

Mechanistic Investigations of Reactions Involving N Isopropylcyclohexylamine

Nucleophilic Reactivity and Derivatization Mechanisms

The lone pair of electrons on the nitrogen atom makes N-Isopropylcyclohexylamine a potent nucleophile, enabling it to participate in substitution reactions with suitable electrophiles.

Alkylation and Acylation Reactions

As a secondary amine, this compound reacts with alkylating and acylating agents to form more substituted derivatives. The chemistry is dominated by the nucleophilicity of the nitrogen lone pair. uomustansiriyah.edu.iq

Alkylation: The reaction with primary alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. Subsequent deprotonation yields the neutral tertiary amine. The bulky nature of the N-isopropyl and cyclohexyl groups can sterically hinder the approach to the nitrogen atom, influencing reaction kinetics compared to less bulky secondary amines.

Acylation: this compound undergoes nucleophilic acyl substitution with electrophiles like acid chlorides or anhydrides. The mechanism involves the nucleophilic attack of the nitrogen on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form a stable N,N-disubstituted amide. Unlike tertiary amines, secondary amines can be acylated because they possess a proton on the nitrogen that can be removed to yield a neutral product. uomustansiriyah.edu.iq

Intramolecular Cyclization Pathways

Intramolecular cyclization is not a characteristic reaction pathway for this compound itself, as it lacks the necessary functional groups to act as both a nucleophile and an electrophile within the same molecule. However, it is employed as a catalytic base in reactions that involve the intramolecular cyclization of other substrates. For instance, it has been used in catalytic amounts to facilitate Michael additions that can serve as precursors to cyclic systems. mdpi.com In one synthetic application, a catalytic amount of this compound was used to promote the Michael addition of thiophenol to an α,β-unsaturated nitro compound, a key step in the synthesis of amathamide analogs. mdpi.com

Role as a Stoichiometric or Catalytic Base

The most prominent role of this compound in synthetic chemistry is as a precursor to a strong, non-nucleophilic, sterically hindered base.

Enolate Generation Mechanisms

When treated with an organolithium reagent such as n-butyllithium (n-BuLi), this compound is deprotonated to form Lithium N-isopropylcyclohexylamide (LiNICA) . nih.gov This lithium amide is a powerful base capable of deprotonating carbon acids with pKa values up to approximately 35.

The primary utility of LiNICA lies in the generation of enolates from carbonyl compounds, particularly esters and ketones. The mechanism involves the abstraction of an α-proton from the carbonyl compound. The large steric bulk of the isopropyl and cyclohexyl groups prevents the amide from acting as a nucleophile and attacking the carbonyl carbon, thus favoring proton abstraction (base activity) over addition. This high selectivity is crucial for minimizing side reactions, such as self-condensation of the ester. clockss.org

The choice of base is critical in these reactions. In studies involving the reaction of lithium methyl acetate (B1210297) with α-aryl ketones, the use of different lithium amides, including that derived from this compound (N-IPCHA), was shown to influence product yields significantly. The sterically demanding nature of LiNICA can be advantageous in controlling the regioselectivity of enolate formation.

Amine PrecursorAbbreviationKey FeatureApplication Note
Diisopropylamine (B44863)LDACommonly used, strong, hindered base.Standard for many enolate formations. wikipedia.orglibretexts.orgjk-sci.com
This compoundLiNICAVery strong, highly hindered base.Used for selective deprotonation, especially where LDA might lead to side reactions. nih.govclockss.orgpsu.edu
Di(trimethylsilyl)amineLHMDS/KHMDSVery hindered, non-nucleophilic base.Often used when high selectivity for the kinetic enolate is required. nrochemistry.com

Applications in Specific Organic Transformations (e.g., Ireland-Claisen Rearrangement)

The ability of LiNICA to selectively generate specific enolate geometries makes it a valuable reagent in stereoselective synthesis, most notably in the Ireland-Claisen rearrangement.

Ireland-Claisen Rearrangement: This rearrangement is a powerful carbon-carbon bond-forming reaction that transforms an allyl ester into a γ,δ-unsaturated carboxylic acid. wikipedia.orgtcichemicals.com The key step involves the deprotonation of the allyl ester with a strong base to form an ester enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal. This intermediate undergoes a concerted -sigmatropic rearrangement. The stereochemistry of the final product is dependent on the geometry (E or Z) of the intermediate silyl ketene acetal. In the seminal work by R. E. Ireland, this compound was one of the amines used to prepare the lithium amide base for this transformation, demonstrating its utility in controlling the enolate formation required for the rearrangement. scripps.eduwikipedia.org

Elimination Reactions: The lithium amide of this compound has also been utilized as a strong base to induce elimination reactions. For example, it has been applied to the conversion of epoxides to allylic alcohols, a process that involves the abstraction of a proton α to the epoxide ring, leading to ring-opening and elimination. clockss.org

Oxidative and Reductive Transformations

This compound can undergo both oxidation and reduction under appropriate conditions, targeting the N-H bond and adjacent C-H bonds.

Oxidative Transformations: Oxidation of secondary amines like this compound can lead to various products depending on the oxidant and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of the corresponding N-acylcyclohexanamine (an amide) or potentially cleave the N-alkyl bond. Mechanistic studies on the oxidation of secondary amines suggest that the initial step often involves the formation of an imine or iminium ion intermediate, which can then be hydrolyzed to a ketone and a primary amine or further oxidized. shd-pub.org.rsresearchgate.net For instance, oxidation mediated by RuO₄ often proceeds via an imine as the primary intermediate. shd-pub.org.rs

Reductive Transformations: The reduction of this compound is less common as it is already in a reduced state. However, under harsh reductive conditions, such as with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation at high pressure and temperature, cleavage of the C-N bonds can occur to yield simpler amines and hydrocarbons. More relevant is the synthesis of this compound via the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This process involves the formation of an imine intermediate which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. psu.edu

Oxidation to Amides and Nitriles: Reaction Pathways

The oxidation of secondary amines like this compound can lead to the formation of various products, including amides and nitriles, depending on the reaction conditions and the oxidizing agent employed. Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used for these transformations.

The general pathway for the oxidation of a secondary amine to an N-substituted amide involves the initial formation of an imine or an enamine intermediate. The secondary amine can first be oxidized to a hydroxylamine (B1172632) derivative, which is unstable and readily dehydrates to form an iminium ion. Alternatively, direct dehydrogenation can form an imine. This imine intermediate is then further oxidized at the carbon atom. The exact mechanism can be complex, but a plausible route involves the attack of an oxidizing species on the imine, leading to an oxaziridine (B8769555) or a similar intermediate, which then rearranges to the corresponding amide. The formation of nitriles would require more vigorous conditions, involving the cleavage of the N-cyclohexyl bond, which is a less common pathway.

Reduction to Simpler Amines or Hydrocarbons

The reduction of this compound can result in the cleavage of the carbon-nitrogen bonds, yielding simpler amines or hydrocarbons. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of these transformations, which are distinct from the reduction of amides that typically preserve the carbon-nitrogen backbone. masterorganicchemistry.com

The reduction pathway to simpler amines or hydrocarbons is not as straightforward as the reduction of a carbonyl group. It involves the cleavage of the C-N sigma bonds. For a secondary amine, this hydrodenitrogenation (HDN) process can be challenging. Studies on similar systems suggest that the reaction likely proceeds through the coordination of the amine to the metal hydride species. This is followed by a sequence of steps that may involve N-H activation and subsequent C-N bond cleavage, possibly through β-hydride elimination if an appropriate beta-hydrogen is available on one of the alkyl groups, or through other complex pathways. The process can yield a mix of products, including cyclohexane (B81311) and isopropylamine, or further reduction to the corresponding hydrocarbons, dodecane, under specific catalytic conditions. rsc.org

Metal-Mediated and Organometallic Reactions

The lone pair of electrons on the nitrogen atom allows this compound to function as a Lewis base, enabling it to participate in a variety of metal-mediated and organometallic reactions.

Ligand Role in Coordination Complex Formation

This compound can act as a neutral L-type ligand, donating its lone pair of electrons to a metal center to form coordination complexes. chembk.comfiveable.meprimescholars.com Its ability to coordinate is demonstrated in the preparation of platinum complexes where it, in combination with other ligands like pyridine (B92270) or imidazole, binds to a platinum(II) center. google.com The steric bulk of the cyclohexyl and isopropyl groups significantly influences the geometry and stability of the resulting complex. These steric factors can dictate the coordination number of the metal center and the orientation of other ligands in the coordination sphere. numberanalytics.com

In some applications, the amine is first converted into a more complex ligand, such as a dithiocarbamate (B8719985), which then acts as a chelating agent for metals like tin(IV). researchgate.net This highlights the versatility of this compound as a precursor in ligand synthesis.

Catalytic Cycles and Ligand Exchange Mechanisms

In catalytic processes, ligands play a critical role by modulating the electronic and steric properties of the metal center. numberanalytics.comcatalysis.blog this compound and its derivatives, such as phosphoramidites formed from it, are employed in transition metal catalysis. rug.nlrug.nl The catalytic cycle for many cross-coupling reactions, for example, involves a sequence of oxidative addition, transmetalation, and reductive elimination. youtube.com

A ligand like a phosphoramidite (B1245037) derived from this compound can coordinate to a metal center (e.g., Palladium). During the catalytic cycle, this ligand can be exchanged or substituted. Ligand substitution can occur through several mechanisms: psu.edu

Dissociative mechanism (D): A ligand first detaches from the metal complex, creating an unsaturated intermediate, which then coordinates with a new ligand.

Associative mechanism (A): An incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which another ligand then dissociates.

Interchange mechanism (I): The incoming ligand enters the coordination sphere as the outgoing ligand leaves in a concerted process, without a distinct intermediate.

The specific pathway depends on factors like the nature of the metal, the ligands, and the reaction conditions. In palladium-catalyzed C-H acetoxylation, a phosphoramidite ligand derived from this compound coordinates to the Pd(II) center, directs the C-H activation, and remains coordinated through the oxidative addition and reductive elimination steps of the proposed cycle. rug.nl

Amine Splitting and Racemization Mechanisms

Ruthenium-Based Catalysis for Secondary to Primary Amine Transformations

The conversion of a secondary amine into a primary amine, known as amine splitting, is a challenging but valuable transformation. Research has demonstrated that a ruthenium-based half-sandwich complex can effectively catalyze the splitting of secondary amines, including this compound, into primary amines using ammonia (B1221849). rsc.org

The proposed mechanism for this transformation is based on the "Hydrogen Shuttling" concept. rsc.org The key steps are:

Dehydrogenation: The ruthenium catalyst first dehydrogenates the secondary amine (this compound) to form the corresponding imine (N-cyclohexylidenepropan-2-amine).

Nucleophilic Attack: The generated imine is then subjected to nucleophilic attack by ammonia (NH₃). This step forms a gem-diamino intermediate which is unstable and cleaves to release a primary amine (cyclohexylamine) and a primary imine (propan-2-imine).

Hydrogenation: The primary imine is then hydrogenated by the same ruthenium hydride species formed in the initial dehydrogenation step, producing another equivalent of a primary amine (isopropylamine).

This catalytic cycle effectively "splits" the secondary amine into its two constituent primary amine components. Studies on the splitting of this compound using a specific Ru-based catalyst showed significant conversion, although catalyst deactivation was observed, primarily due to inhibition by the primary amine product. rsc.org

Table 1: Ruthenium-Catalyzed Splitting of this compound rsc.org
SubstrateConversion (%)Primary Amine Yield (%)Selectivity (%)Byproducts
This compound81 ± 574 ± 4917.5% dicyclohexylamine

Conditions: Ru-complex catalyst (2 mol%), NH₃ (60 eq.), t-amyl alcohol, 170 °C.

Racemization of chiral amines can also occur under similar catalytic conditions, often proceeding through a reversible dehydrogenation/hydrogenation sequence that involves an achiral imine intermediate. rsc.orgdiva-portal.org

Deactivation Pathways of Catalytic Systems

The efficiency and longevity of catalytic systems are paramount in chemical synthesis. However, catalysts are susceptible to various deactivation processes that diminish their activity and selectivity over time. In reactions involving this compound, either as a reactant, product, or intermediate, several deactivation pathways have been identified, with product inhibition being a significant factor in certain catalytic cycles.

One of the primary mechanisms of catalyst deactivation is poisoning, where a substance binds to the active sites of the catalyst, rendering them inaccessible to the reactants. chemcatbio.org Fouling, the physical blockage of active sites and pores by deposited materials like carbonaceous residues (coke), is another common deactivation route. rsc.orgmasterorganicchemistry.com Thermal degradation can lead to the loss of active surface area through sintering of metal particles or collapse of the support structure. chemcatbio.org

In the context of amination reactions, the amine substrate, the imine intermediate, or the amine product can themselves act as catalyst poisons, leading to deactivation. rsc.org Research into the deactivation of secondary amine catalysts has also highlighted pathways involving undesired side reactions, such as aldol (B89426) reactions.

A specific investigation into the splitting of secondary amines, such as this compound, into primary amines using a Ruthenium-based half-sandwich complex revealed that the catalyst's activity diminishes after reaching approximately 80% conversion. rsc.orgrsc.org This deactivation was found to be primarily caused by inhibition from the primary amine product, which proved to be a more significant inhibitor than ammonia. rsc.orgrsc.org

To investigate this product inhibition, a reaction was conducted with the addition of 20 mol% of the primary amine product, cyclohexylamine (B46788), at the start. The results showed a significant reduction in the reaction rate and a lower final conversion compared to the reaction without the added primary amine. rsc.orgresearchgate.net

Table 1: Effect of Primary Amine Product on Catalyst Performance in the Splitting of Dicyclohexylamine

Reaction ComponentConversion of Dicyclohexylamine (%)Notes
Without added primary amine~80%Catalyst deactivates after reaching this conversion.
With 20 mol% added cyclohexylamine~60-65%Significantly slower reaction rate and lower final conversion observed.
Data sourced from a study on a Ruthenium-based catalyst for secondary amine splitting. rsc.orgresearchgate.net

The proposed mechanism for this deactivation involves the nucleophilic attack of the primary amine on a carbonyl moiety of the metal complex, leading to the formation of a stable carbamoyl (B1232498) species that is catalytically inactive. rsc.org This has been supported by spectroscopic and mass spectrometry data. rsc.org

While product inhibition by the primary amine is a well-documented deactivation pathway, other mechanisms can also contribute to the loss of catalytic activity in systems involving this compound. In the synthesis of the structurally similar compound N-isopropylaniline, catalyst deactivation has been attributed to surface poisoning by nitrogenous compounds and the reduction of the active metal species. Furthermore, in various catalytic processes, the deposition of carbonaceous materials, or "coking," on the catalyst surface is a known cause of deactivation. smolecule.comencyclopedia.pub The stability of the catalyst can also be affected by the choice of support material and the presence of promoters. For instance, the use of sodium cations as promoters for ruthenium catalysts on alumina (B75360) has been shown to prevent sintering and enhance stability under hydrogenation conditions. incatt.nl

Advanced Spectroscopic Analysis and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural confirmation of N-Isopropylcyclohexylamine. The chemical shifts observed in the spectra are highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of atoms within the molecule.

In ¹H-NMR, the protons on the cyclohexyl ring and the isopropyl group exhibit characteristic signals. The methine proton of the isopropyl group appears as a septet, coupled to the six equivalent methyl protons, which in turn appear as a doublet. The protons on the cyclohexyl ring produce a series of multiplets in the aliphatic region. The proton attached to the nitrogen atom may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C-NMR provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The spectrum would show signals for the two methyl carbons of the isopropyl group (which are equivalent), the isopropyl methine carbon, and the carbons of the cyclohexyl ring. The symmetry of the cyclohexyl ring can influence the number of observed signals, depending on the ring conformation and the orientation of the N-isopropyl group.

For assessing stereochemical purity, NMR is particularly powerful. The presence of stereoisomers, such as diastereomers, would result in a doubling of NMR signals for nearby nuclei, as the different spatial arrangements create distinct chemical environments. The integration of these signals can be used to determine the relative amounts of each isomer, providing a quantitative measure of stereochemical purity.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are typically reported in parts per million (ppm) and are referenced to a standard, such as tetramethylsilane (B1202638) (TMS). The actual values can vary depending on the solvent and experimental conditions.

Nucleus Assignment Typical Chemical Shift (δ) Range (ppm) Multiplicity
¹HIsopropyl -CH₃0.9 - 1.2Doublet
¹HCyclohexyl -CH₂1.0 - 1.9Multiplets
¹HCyclohexyl -CH-N2.4 - 2.7Multiplet
¹HIsopropyl -CH-N2.7 - 3.0Septet
¹HN-HVariable (often broad)Singlet
¹³CIsopropyl -CH₃22 - 25
¹³CCyclohexyl -CH₂25 - 35
¹³CIsopropyl -CH45 - 50
¹³CCyclohexyl -CH55 - 60

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that provides information about the spatial proximity of protons within a molecule, typically within a distance of about 5 Ångstroms nanalysis.com. This is distinct from other NMR techniques like COSY, which show through-bond coupling. NOESY is particularly valuable for elucidating stereochemistry and conformational preferences wordpress.com.

In a NOESY experiment on this compound, cross-peaks would be observed between protons that are close to each other in space. For instance, correlations between the protons of the isopropyl group and certain protons on the cyclohexyl ring would reveal their relative orientation. This can help determine whether the N-isopropyl group preferentially occupies an axial or equatorial position on the cyclohexyl ring in solution. Such spatial information is critical for understanding the three-dimensional structure and potential interactions of the molecule nanalysis.com. The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a qualitative assessment of internuclear distances wordpress.com.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for molecular weight determination, elemental composition analysis, and structural elucidation based on fragmentation patterns.

In environmental studies, understanding the fate and transformation of chemical compounds is crucial. This compound, if released into the environment, may undergo degradation through biotic or abiotic processes. Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly effective technique for identifying these degradation products researchgate.net.

A typical workflow involves subjecting the parent compound to simulated environmental conditions (e.g., hydrolysis, photolysis, microbial action) and then analyzing the resulting mixture. The chromatograph separates the components, and the mass spectrometer provides mass information for each. High-resolution mass spectrometry (HRMS) can provide the exact mass of the degradation products, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments, where ions of a specific mass are isolated and fragmented, help to elucidate the structure of these unknown products by comparing their fragmentation patterns to that of the parent compound nih.govmdpi.comnih.gov. While specific studies on this compound are not abundant, the general methodology is well-established for related amine compounds researchgate.netepa.gov.

Mass spectrometry, particularly electrospray ionization (ESI-MS), is a valuable tool for detecting and characterizing transient or low-concentration species in a chemical reaction, including reaction intermediates . The synthesis of this compound, for example, can occur via reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). ESI-MS can be used to monitor the reaction mixture in real-time, potentially allowing for the detection of the intermediate imine or iminium ion. By analyzing the mass spectra at different time points, the reaction pathway can be better understood. The high sensitivity of MS allows for the observation of species that may be too reactive or in too low of a concentration to be detected by other methods like NMR .

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is a laboratory technique for the separation of a mixture. It is essential for assessing the purity of this compound and for separating any potential isomers.

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a standard method for determining the purity of volatile compounds like this compound. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. GC-MS combines the separation power of GC with the detection capabilities of MS, providing confirmation of the identity of the main peak and any impurities based on their mass spectra nih.gov.

For the separation of stereoisomers (enantiomers), specialized chiral chromatography is required. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method phenomenex.comnih.govmz-at.de. Polysaccharide-based CSPs, for example, are widely used for the separation of a broad range of chiral compounds, including amines nih.gov. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Chiral GC is another viable technique, where a chiral stationary phase is used in a capillary column to separate enantiomers researchgate.net. The selection of the appropriate chiral column and mobile phase is critical for achieving successful separation of the isomers of this compound or its derivatives researchgate.net.

Table 2: Chromatographic Techniques for this compound Analysis

Technique Stationary Phase Example Detector Application
Gas Chromatography (GC)Polysiloxane-based (non-polar)FID, MSPurity assessment, identification of volatile impurities
Chiral Gas Chromatography (GC)Modified cyclodextrinsFID, MSSeparation of enantiomers
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)UV, MSPurity assessment, analysis of non-volatile impurities
Chiral High-Performance Liquid Chromatography (HPLC)Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)UV, CDSeparation and quantification of enantiomers

Chiral HPLC for Enantiomeric and Diastereomeric Resolution

This compound is an achiral molecule and therefore does not have enantiomers. However, its basic nature allows it to be used as a chiral resolving agent for racemic acids. By reacting with a racemic carboxylic acid, it forms a pair of diastereomeric salts. These salts, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral high-performance liquid chromatography (HPLC).

The separation is typically achieved on a normal-phase column, such as silica (B1680970) gel. The differing interactions between the diastereomeric salts and the stationary phase lead to different retention times, allowing for their resolution. Once separated, the individual diastereomers can be treated with a strong acid to release the enantiomerically pure carboxylic acid from the this compound salt. This indirect method is a classic and effective strategy for obtaining enantiopure compounds.

A notable application involves the purification of chiral intermediates in pharmaceutical synthesis. For instance, this compound has been used to form a salt with N-tert-butoxycarbonyl-trans-4-fluoro-L-proline, facilitating its purification by separating it from its diastereomeric impurities.

Below are typical parameters for the HPLC separation of such diastereomeric salts.

Table 1: Representative HPLC Parameters for Diastereomeric Salt Resolution

Parameter Value
Column Silica Gel (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol (B130326)/Trifluoroacetic Acid
Detection UV at 220 nm
Flow Rate 1.0 mL/min

| Temperature | Ambient |

Gas Chromatography (GC) for Reaction Monitoring and Purity Analysis

Gas chromatography (GC) is a primary technique for assessing the purity of volatile amines like this compound and for monitoring the progress of reactions in which it is a reactant or product. Due to the basic nature of amines, which can lead to peak tailing and poor resolution on standard silica-based columns, specialized columns are required for effective analysis.

Base-deactivated columns or those with a polyethylene (B3416737) glycol (PEG) stationary phase, such as a Carbowax® Amine column, are often employed. These columns minimize the interaction between the basic amine and acidic silanol (B1196071) groups on the column surface, resulting in sharp, symmetrical peaks. labrulez.comstackexchange.com A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For definitive identification, a mass spectrometer (MS) can be used as the detector. The purity is determined by calculating the peak area of this compound as a percentage of the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com The Kovats retention index, a dimensionless unit, is used to normalize retention times under specific chromatographic conditions. nih.gov

Table 2: Typical GC Parameters for Purity Analysis of this compound

Parameter Value/Description
Column Base-deactivated PEG (e.g., CP-Volamine)
Carrier Gas Helium
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 270 °C
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min

| Kovats Retention Index | 1022 (Semi-standard non-polar phase) nih.gov |

X-ray Crystallography for Definitive Stereochemical Assignments

While this compound is a liquid at room temperature and achiral, its role as a resolving agent means that its salts with chiral molecules can be studied using X-ray crystallography. After a pair of diastereomeric salts has been separated, single-crystal X-ray crystallography can be performed on a suitable crystal of one of the diastereomers. rsc.org

This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in the crystal lattice. wikipedia.orgnih.gov Since the stereochemistry of the amine itself is known (it is achiral), the analysis of the crystal structure of the diastereomeric salt allows for the definitive assignment of the absolute configuration (R or S) of the chiral acid it has been paired with. This is a crucial step in asymmetric synthesis and the development of chiral pharmaceuticals, providing conclusive proof of stereochemistry that other analytical methods cannot offer.

The process involves growing a high-quality single crystal of the purified diastereomeric salt and analyzing the diffraction pattern of X-rays passed through it. The resulting electron density map reveals the precise spatial location of each atom.

Table 3: Representative Crystallographic Data for a Diastereomeric Amine Salt

Parameter Example Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.5 Å, b = 12.4 Å, c = 13.2 Å
Volume (V) 1713 ų
Z (Molecules/unit cell) 4
Radiation Mo Kα (λ = 0.71073 Å)

| Temperature | 100 K |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound. nih.gov These techniques are particularly useful for confirming the presence of the amine's characteristic structural features within a complex mixture or a reaction product.

As a secondary amine, this compound exhibits several characteristic vibrational modes. The most prominent of these is the N-H stretching vibration, which appears as a single, moderately sharp band in the IR spectrum, distinguishing it from primary amines that show two bands. spcmc.ac.inorgchemboulder.com The aliphatic C-H stretching vibrations from the cyclohexyl and isopropyl groups are also clearly visible. The C-N stretching vibration provides further confirmation of the amine structure. msu.edu Raman spectroscopy offers complementary information, particularly for the non-polar C-C and C-H bonds within the molecule.

Table 4: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity/Description
N-H Stretch 3350 - 3310 IR Medium, sharp spcmc.ac.inorgchemboulder.com
C-H Stretch (sp³) 2960 - 2850 IR, Raman Strong
N-H Bend ~1500 (often weak) IR Weak to medium
C-H Bend (Scissoring) ~1450 IR, Raman Medium
C-N Stretch 1250 - 1020 IR, Raman Medium to weak orgchemboulder.commsu.edu

Applications in Advanced Chemical Synthesis and Catalysis

Intermediate in Pharmaceutical and Agrochemical Synthesis

N-Isopropylcyclohexylamine serves as a crucial intermediate in the production of a variety of organic compounds, particularly within the pharmaceutical and agrochemical industries. luxisd.com Its role as a building block allows for the construction of complex molecular frameworks.

Synthesis of Cannabinoid Derivatives

A notable application of this compound is its use as a reagent in the synthesis of specific cannabinoid derivatives. chemicalbook.comchemicalbook.com Research has demonstrated its utility in the production of 7-hydroxy cannabidiol (B1668261) and cannabidiol-7-oic acid. chemicalbook.comchemicalbook.comsigmaaldrich.com Furthermore, it is employed in methods for the separation, recovery, and purification of cannabidiolic acid (CBDA) from cannabis extracts. google.com In these processes, this compound reacts with CBDA to form a CBDA-N-isopropylcyclohexylamine salt, which can be precipitated and purified. google.comgoogle.com

Building Block for Complex Organic Scaffolds

The structural characteristics of this compound make it a valuable building block for the creation of more complex organic scaffolds. Its amine functional group allows it to participate in a variety of chemical reactions to form larger molecules. For instance, its lithiated salt, known as lithium N-isopropylcyclohexylamide (LiICA), has been shown to be effective in facilitating the synthesis of acridones from benzyne. cardiff.ac.uk The compound is also used in the preparation of phosphoramidites, which are important ligands in asymmetric catalysis. rug.nl

Role in Polymer and Resin Production

This compound also finds application in the field of polymer science, where it is involved in the synthesis of polymers and resins.

Reactivity in Polymerization Reactions

The specific reactivity of this compound is beneficial in certain polymerization reactions. It has been mentioned as a potential amine component in the production of non-isocyanate polyurethanes, where it would react with cyclic carbonates. google.com Additionally, its hydrochloride salt has been listed as a component in catalysts for ethylene (B1197577) polymerization. googleapis.com The presence of the amine can influence the properties and formation of the resulting polymer.

Catalytic Roles and Biocatalytic Transformations

Beyond its role as a synthetic intermediate, this compound and its derivatives are involved in catalytic processes, including enzyme-catalyzed reactions.

Enzyme-Catalyzed Synthesis of Complex Molecules

Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules, and this compound has been utilized in such transformations. Specifically, it has been a substrate in studies involving imine reductases (IREDs), which are enzymes that catalyze the synthesis of chiral amines. researchgate.netnih.gov For example, the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738) to produce this compound has been used as a model reaction to characterize the activity of various IREDs. researchgate.netnih.govresearchgate.net Research has shown that with certain enzymes, such as AspRedAm, high conversion rates to this compound can be achieved. nih.gov

Use in Transition Metal-Catalyzed Organic Reactions

This compound and its derivatives have found utility as ligands and reagents in various transition metal-catalyzed organic reactions. These reactions are foundational in synthetic organic chemistry for creating complex molecules from simpler starting materials.

In the realm of palladium-catalyzed reactions, this compound has been employed in the synthesis of specialized chemical structures. For instance, it is used as a reagent in the preparation of 7-hydroxy cannabidiol and cannabidiol-7-oic acid. It has also been utilized in the context of P(III)-directed palladium-catalyzed diastereoselective C(sp³)–H acetoxylation of amines. This type of reaction is significant for its ability to functionalize otherwise unreactive C-H bonds in a stereocontrolled manner. Specifically, phosphoramidites derived from this compound can act as directing groups, guiding the palladium catalyst to activate a specific C-H bond for acetoxylation.

Another notable application is in the anionic coordination dimerization of isoprene (B109036) to produce ß-myrcene. In this process, which is initiated by sodium in the presence of a secondary amine like this compound in tetrahydrofuran (B95107) (THF), the amine plays a crucial role in the reaction mechanism. The system involves the formation of colored π-complexes of metalated isoprene, ß-myrcene, higher oligomers, and the amine, which are stabilized by the THF. The fundamental step is the equilibrium metalation of isoprene by an alkali metal dialkylamide, where the nature of the amine influences the reaction equilibrium.

Furthermore, this compound is a component in the synthesis of 3,5-diacyl-2,4-dialkylpyridine derivatives, which are investigated as selective A3 adenosine (B11128) receptor antagonists. In a specific synthetic step, lithium diisopropylamide (LDA) is prepared by reacting this compound with n-butyllithium (n-BuLi) at low temperatures. This strong, non-nucleophilic base is then used to generate an enolate from benzyl (B1604629) acetate (B1210297), which subsequently reacts with cyclohexanecarbonyl chloride.

The versatility of this compound and related amines in transition metal catalysis stems from their ability to act as ligands, bases, or directing groups, thereby influencing the reactivity and selectivity of the catalytic process. These applications highlight the compound's importance in the toolkit of synthetic organic chemists for constructing complex molecular architectures.

Novel Solvent Systems and Process Engineering

This compound is a key component in the development of innovative solvent systems, particularly for applications in carbon capture and process engineering. Its unique physicochemical properties contribute to the design of energy-efficient and effective CO2 absorption technologies.

Thermomorphic Biphasic Solvents for Carbon Capture

This compound is utilized in the formulation of thermomorphic biphasic solvents (TBS) for CO2 capture. These smart solvents exhibit temperature-dependent phase behavior, which is central to their energy-saving potential. A typical TBS system containing this compound exists as a single homogeneous phase at the absorption temperature, allowing for efficient capture of CO2. Upon heating to the regeneration temperature, the solvent separates into two distinct liquid phases: a CO2-rich phase and a CO2-lean phase.

The table below summarizes the key properties of a representative thermomorphic biphasic solvent system incorporating a lipophilic amine.

PropertyValue/DescriptionSource(s)
Absorption TemperatureTypically around 40 °C
Regeneration TemperatureCan be as low as 65-80 °C
Phase BehaviorHomogeneous during absorption, biphasic during regeneration
Energy AdvantageReduced energy for regeneration due to smaller heating volume
Cyclic CO2 CapacityCan be significantly higher than conventional MEA solvents

Biological Activity and Medicinal Chemistry Research

Molecular Target Interactions and Mechanisms of Action

The biological effects of N-Isopropylcyclohexylamine are rooted in its interactions with specific molecular targets, including receptors and enzymes. As an amine, it can form various non-covalent interactions, such as hydrogen bonds and ionic interactions, with biological macromolecules, thereby influencing their function.

Receptor Binding Studies (e.g., A3 Adenosine (B11128) Receptor Antagonism)

Research has highlighted the potential of this compound and its derivatives as antagonists for the A3 adenosine receptor. chemicalbook.com The A3 adenosine receptor, a member of the G protein-coupled receptor superfamily, is primarily found in the central nervous system, testes, and the immune system. google.com Its activation is linked to various cellular responses, including the inhibition of adenylyl cyclase and the stimulation of phospholipases C and D. google.comnih.gov

Antagonists of the A3 receptor are being investigated for their potential therapeutic applications as anti-inflammatory, antiasthmatic, and anti-ischemic agents. google.comnih.gov Studies have shown that derivatives of this compound can act as selective antagonists at the human A3 adenosine receptor. nih.gov For instance, certain 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, synthesized using this compound as a reagent, have demonstrated high affinity for the A3 receptor, with Ki values in the nanomolar range. nih.gov The selectivity of these compounds for the A3 receptor over A1 and A2A subtypes is a key aspect of their therapeutic potential. nih.gov

Table 1: A3 Adenosine Receptor Antagonist Activity of this compound Derivatives

Compound Description Ki Value (nM) at human A3 receptor Selectivity Reference
3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives Synthesized using this compound as a reagent. Nanomolar range Selective for A3 over A1 and A2A receptors. nih.gov
4-propyl derivative (39b) A specific derivative. 18.9 High nih.gov
6-(3-chlorophenyl) derivative (44) Another specific derivative. 7.94 5200-fold nih.gov

Enzyme Modulation and Inhibition Kinetics

While specific data on the enzyme modulation and inhibition kinetics of this compound itself is limited in the provided search results, its role as a building block for enzyme inhibitors is noted. For instance, its analogs have been explored as HMTase (histone methyltransferase) inhibitors. Additionally, the broader class of cyclohexylamines, to which this compound belongs, has been investigated for various enzymatic interactions. For example, 4-Isopropylcyclohexylamine has been shown to be a potent dehydrogenase inhibitor in vitro and in vivo. biosynth.com The amine group of these compounds is crucial for their interaction with enzymes, often acting as a key binding element.

Development of Therapeutic Leads and Derivatives

The structural characteristics of this compound make it a valuable scaffold for the development of new therapeutic agents.

Structural Modification for Enhanced Bioactivity

The development of potent and selective A3 adenosine receptor antagonists has been a significant area of research involving this compound derivatives. nih.gov Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the pyridine (B92270) ring of these derivatives affect their binding affinity and selectivity. nih.gov For example, the nature of the acyl and alkyl substituents at various positions on the pyridine ring has been systematically varied to optimize A3 receptor antagonism. nih.gov Molecular modeling techniques, such as the steric and electrostatic alignment (SEAL) method, have been employed to identify the common pharmacophore elements required for high affinity, including the two ester groups and the 6-phenyl group. nih.gov

Exploration of Drug Development Potential

The exploration of this compound and its derivatives extends to various therapeutic areas. Beyond A3 adenosine receptor antagonism, its derivatives are being investigated for their potential as androgen receptor modulators, which could have applications in treating conditions like prostate cancer. google.com The ability to synthesize a diverse library of compounds based on the this compound scaffold is a key advantage in drug discovery. google.com

Role in Biochemical Assays and Research Probes

This compound serves as a valuable tool in biochemical research. Its amine functional group makes it a useful reagent in various biochemical assays, particularly those studying reactions involving amines. It has been used in the synthesis of research tools such as radiolabeled ligands for receptor binding studies. nih.gov For example, in the development of A3 adenosine receptor antagonists, this compound was used in the synthesis of compounds that were then tested in radioligand binding assays using [125I]AB-MECA. nih.gov

Investigating Metabolic Pathways of Related Compounds

Direct metabolic studies on this compound are not extensively detailed in the available literature. However, research on structurally related compounds provides significant insight into its probable metabolic fate. The metabolism of cyclohexylamines and N-substituted arylcyclohexylamines has been a subject of study, revealing key biotransformation pathways. researchgate.netnih.gov

The metabolism of the artificial sweetener cyclamate to cyclohexylamine (B46788) by gut microbiota is a well-documented example. researchgate.netjst.go.jp Once formed, cyclohexylamine itself can undergo further metabolism. Studies involving the administration of related compounds, such as the chemotherapeutic agent 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), show that the cyclohexyl ring is susceptible to extensive hydroxylation. nih.gov In rats, major metabolites of CCNU included various isomers of hydroxycyclohexylamine (cis-3, trans-3, cis-4, and trans-4), which were excreted as free amines or as conjugates. nih.gov This suggests that a primary metabolic pathway for this compound would likely involve oxidation of the cyclohexane (B81311) ring.

Furthermore, studies on other N-substituted arylcyclohexylamines, such as ketamine derivatives, consistently identify N-dealkylation as a major metabolic reaction. researchgate.net For this compound, this would correspond to the removal of the isopropyl group to yield cyclohexylamine. This primary amine could then be a substrate for further reactions, including the ring hydroxylation mentioned previously. The use of deuterated analogs, like cyclohexyl-d11-amine, is a common strategy to trace these metabolic pathways definitively.

Therefore, the predicted metabolic pathways for this compound, based on analogy with related compounds, would primarily involve:

N-deisopropylation to form cyclohexylamine.

Hydroxylation of the cyclohexyl ring at various positions.

Conjugation (e.g., glucuronidation or sulfation) of the hydroxylated metabolites. researchgate.netnih.gov

Table 2: Common Metabolic Pathways of Structurally Related Cyclohexylamines
Parent Compound ClassPrimary Metabolic ReactionResulting Metabolite(s)Reference
CyclamateMetabolism by gut floraCyclohexylamine researchgate.netjst.go.jp
Arylcyclohexylamines (e.g., Ketamine derivatives)N-dealkylation, Hydroxylation, GlucuronidationN-dealkylated amines, Hydroxylated derivatives researchgate.net
Cyclohexyl-nitrosoureas (e.g., CCNU)Ring Hydroxylationcis- and trans-Hydroxycyclohexylamines nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the properties and reactivity of molecules like N-Isopropylcyclohexylamine. These computational methods allow for the prediction and validation of various molecular characteristics, providing insights that complement experimental findings.

Prediction and Validation of Spectroscopic Properties

DFT calculations are instrumental in predicting and validating the spectroscopic properties of this compound. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of the molecule. This computed spectrum can then be compared with experimental IR data to confirm the molecular structure and the assignment of vibrational modes. Discrepancies between experimental and computed spectra can often be attributed to factors such as solvent effects, impurities, or instrument calibration, and DFT can help to understand these deviations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using DFT. These theoretical values for ¹H and ¹³C NMR spectra serve as a valuable reference for interpreting experimental data, aiding in the structural elucidation of this compound and its derivatives.

Energetics and Transition States of Reaction Mechanisms

DFT calculations provide crucial insights into the energetics and transition states of reaction mechanisms involving this compound. For instance, in the context of its use as a base, DFT can be employed to model the deprotonation of a substrate, calculating the energies of the reactants, transition state, and products. This information helps in understanding the reaction kinetics and the feasibility of a particular transformation.

In reactions such as reductive amination or N-alkylation, DFT can elucidate the reaction pathway by identifying key intermediates and transition states. researchgate.net For example, studies on related amine systems have used DFT to reveal that C-N bond formation can proceed through mechanisms different from the traditional imine hydrogenation pathway, involving direct intermolecular dehydration. researchgate.net Furthermore, in catalyst-driven reactions, DFT can model the interaction of this compound with the catalyst surface, providing insights into the adsorption energies and the role of the catalyst in lowering the activation energy of the reaction. researchgate.net The study of reaction mechanisms can also be extended to understand degradation pathways, such as in the context of its use in CO2 capture technologies, where DFT can predict the stability of the amine and the byproducts of oxidative degradation. tu-dortmund.de

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly in biological and materials science contexts. These methods allow for the exploration of molecular motion and interactions over time.

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Computational methods are pivotal in elucidating the Structure-Activity Relationships (SAR) of compounds derived from or related to this compound. nih.gov By systematically modifying the structure of the molecule in silico and calculating its interaction with a biological target, researchers can identify key structural features responsible for its activity. nih.gov For example, in the design of receptor antagonists, molecular modeling can help to understand why certain substituents on the cyclohexyl or isopropyl groups enhance or diminish binding affinity. nih.gov These computational SAR studies guide the synthesis of more potent and selective compounds by predicting the effect of structural changes on biological activity.

Pharmacophore Mapping and Ligand Design

Pharmacophore mapping is a powerful computational technique used in drug discovery that can be applied to this compound derivatives. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors, acceptors, hydrophobic centers) necessary for biological activity. nih.gov Starting from the structure of this compound or a known active derivative, a pharmacophore model can be generated. nih.gov This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to exhibit similar biological activity. nih.gov This approach facilitates the design of novel ligands with improved properties. nih.gov

Conformational Analysis and Stereochemical Prediction

The conformational flexibility of the cyclohexyl ring and the stereochemistry of this compound are critical to its reactivity and interactions. Conformational analysis using computational methods can predict the relative stabilities of different chair and boat conformations of the cyclohexane (B81311) ring. dokumen.pub These studies help in understanding how the orientation of the isopropylamino group (axial vs. equatorial) influences the molecule's properties and reactivity. dokumen.pub

Furthermore, in reactions involving the creation of new stereocenters, computational models can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which diastereomer or enantiomer will be formed preferentially. This predictive capability is invaluable in synthetic chemistry for designing stereoselective reactions.

Theoretical Insights into Intermolecular Interactions

Computational chemistry and theoretical studies provide significant insights into the non-covalent forces that govern the molecular behavior of this compound. These intermolecular interactions are crucial in determining the compound's physical properties and its interactions in various chemical environments. The primary intermolecular forces at play are hydrogen bonding and van der Waals dispersion forces, which are influenced by the molecule's distinct structural features: a secondary amine group, a bulky cyclohexyl ring, and an isopropyl substituent.

Theoretical models indicate that the most significant intermolecular interaction for this compound is hydrogen bonding. The secondary amine (N-H) group acts as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons serves as a hydrogen bond acceptor site. This allows for the formation of hydrogen-bonded networks between molecules. The strength of such hydrogen bonds in aliphatic amines is generally considered to be in the range of 13-42 kJ/mol. manchester.ac.uk

While specific computational studies on this compound dimers are not extensively documented in the surveyed literature, research on the closely related compound, cyclohexylamine (B46788) (CHA), offers valuable quantitative parallels. Density Functional Theory (DFT) calculations have been used to determine the interaction energies of cyclohexylamine dimers. These studies help to quantify the strength of the non-covalent bonds, including both hydrogen bonds and van der Waals interactions. For instance, a computational study on the cyclohexylamine dimer calculated a significant interaction energy, underscoring the stability of such paired structures. nih.gov The interaction energy for the CHA dimer was calculated to be -12.448 kcal/mol. nih.gov This value falls within the expected range for moderately strong hydrogen-bonding interactions.

Table 1: Theoretical Interaction Data for Cyclohexylamine as a Model Compound

This table presents computational data for cyclohexylamine (CHA), a structural analog of this compound, to provide insight into the potential intermolecular interactions.

Interacting SpeciesComputational MethodCalculated Interaction Energy (kcal/mol)Primary Interaction TypeReference
Cyclohexylamine DimerwB97X-D-12.448Hydrogen Bonding / van der Waals nih.gov

Environmental Behavior and Fate Research

Degradation Pathways in Aquatic Systems

The degradation of N-Isopropylcyclohexylamine in aquatic environments can occur through both abiotic and biotic processes. Abiotic degradation pathways, such as hydrolysis and photolysis, are influenced by environmental factors like pH, temperature, and sunlight.

Hydrolysis Studies: pH and Temperature Effects on Degradation Products

For secondary amines, hydrolysis, if it were to occur, would involve the cleavage of the C-N bond. This process is generally slow for simple aliphatic amines and typically requires extreme conditions of pH and temperature that are not commonly found in natural aquatic environments. libretexts.org

Table 1: General Hydrolysis Behavior of Aliphatic Amines

pH RangeTemperature RangeExpected Hydrolysis Rate for Secondary Aliphatic AminesPotential Degradation Products (Theoretical)
Acidic (pH < 7)AmbientVery SlowCyclohexanol, Isopropylamine (B41738)
Neutral (pH = 7)AmbientNegligible-
Basic (pH > 7)AmbientVery SlowCyclohexanol, Isopropylamine

Note: This table is based on general chemical principles of aliphatic amines due to the lack of specific data for this compound.

Photolysis Investigations: UV-Vis Light Exposure and Photoproduct Identification

Detailed photolysis studies specifically for this compound are not extensively documented. However, research on other aliphatic amines indicates that they can undergo phototransformation in the presence of UV-Vis light. libretexts.org The process of photolysis involves the absorption of light energy, which can lead to the breaking of chemical bonds. libretexts.org

For aliphatic amines, photolysis can be initiated by direct absorption of UV radiation or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals (•OH) in water. nih.gov The degradation of amines by ozonation, which can involve radical reactions, has been studied for simple aliphatic amines, suggesting that N-dealkylation can be a degradation pathway. nih.govresearchgate.net

Table 2: Potential Photodegradation of this compound

Light SourcePotential Reaction TypePotential Photoproducts (Theoretical)
UV-VisDirect PhotolysisCyclohexanone (B45756), Isopropylamine, and smaller fragmented molecules
UV-Vis with photosensitizersIndirect Photolysis (e.g., via •OH radicals)Cyclohexanone, Isopropylamine, and various oxidation products

Note: This table presents theoretical photoproducts based on studies of other aliphatic amines, as specific data for this compound is unavailable.

Biotransformation and Microbial Degradation Studies

The biodegradation of this compound is a key process in its environmental fate. While specific studies on this compound are limited, research on the microbial degradation of the closely related compound, cyclohexylamine (B46788), provides significant insights into potential pathways.

Identification of Microbial Metabolites

Studies on cyclohexylamine-degrading bacteria, such as Brevibacterium oxydans and Pseudomonas plecoglossicida, have identified a common metabolic pathway. nih.govcanada.ca The initial step involves the oxidative deamination of cyclohexylamine to cyclohexanone, catalyzed by the enzyme cyclohexylamine oxidase. canada.caepa.gov It is plausible that this compound could undergo a similar initial N-dealkylation to yield cyclohexylamine, which would then enter this degradation pathway, or direct oxidation of the cyclohexane (B81311) ring could occur.

Table 3: Potential Microbial Metabolites of this compound

Parent CompoundPotential Initial StepKey IntermediateFurther Metabolites
This compoundN-dealkylationCyclohexylamineCyclohexanone, Adipic Acid
This compoundRing OxidationHydroxylated intermediates-

Note: This table is based on the known degradation pathway of cyclohexylamine and theoretical initial steps for this compound.

Ecotoxicological Assessment Methodologies

The ecotoxicological assessment of a chemical involves evaluating its potential to cause harm to various organisms in the environment. For aliphatic amines, this includes assessing their toxicity to aquatic life such as fish, invertebrates, and algae. nih.gov

Methodologies for ecotoxicological assessment often involve standardized tests to determine endpoints such as the median lethal concentration (LC50) or the concentration that causes a specific effect in 50% of the test organisms (EC50). nih.gov For long-chain aliphatic amines, it has been noted that they can have adverse effects on aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.ca

Structure-activity relationships (SARs) are also employed to predict the toxicity of a chemical based on the known toxicity of structurally similar compounds. libretexts.orgepa.gov In the absence of specific data for this compound, a class-based approach, considering it as part of the broader group of aliphatic amines, can be used for a preliminary risk assessment. industrialchemicals.gov.au This approach acknowledges that chemicals with similar structures and functional groups may exhibit similar toxicological profiles.

Acute Toxicity Testing in Aquatic Organisms (e.g., Daphnia magna)

Acute toxicity studies are fundamental in determining the immediate impact of a chemical on aquatic ecosystems. Daphnia magna, a small planktonic crustacean, is a standard model organism for such tests due to its sensitivity to pollutants and its crucial role in freshwater food webs.

For comparison, a study on various pharmaceutical compounds found a wide range of acute toxicities to Daphnia magna, with EC50 values from 1.805 mg/L for chlorpromazine (B137089) to 123.3 mg/L for diclofenac. nih.gov This highlights the compound-specific nature of aquatic toxicity.

Interactive Data Table: Acute Toxicity of Various Compounds in Daphnia magna

Compound48-hr EC50 (mg/L)Notes
Isopropylamine (unbuffered)91.5Causes significant pH shifts.
Isopropylamine (buffered)148.8Buffering reduces toxicity.
Chlorpromazine1.805High toxicity.
Acetaminophen2.831
Propranolol5.531
Diclofenac123.3Lower toxicity compared to others in the study.

Long-Term Ecological Impact Studies

Assessing the long-term ecological impact of a chemical goes beyond acute toxicity and considers effects on reproduction, growth, and population dynamics over extended periods. While specific long-term studies on this compound were not found, research on other chemicals demonstrates the potential for chronic adverse effects even at concentrations below those causing acute harm.

For instance, chronic exposure to certain pharmaceuticals has been shown to cause a significant decrease in the fecundity of Daphnia magna. nih.gov The continuous release of such substances into the environment, even at low concentrations, could pose long-term ecological risks to aquatic life. nih.gov

Environmental Transport and Distribution Studies

The movement and final destination of a chemical in the environment are governed by its physical and chemical properties. Studies on environmental transport and distribution are essential for predicting where a compound will accumulate and which environmental compartments are most at risk.

Adsorption/Desorption Behavior in Soil and Sediment

The tendency of a chemical to bind to soil and sediment particles, a process known as adsorption, significantly influences its mobility and bioavailability. ecetoc.orgdes.qld.gov.au This behavior is often quantified by the adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). ecetoc.org

While specific adsorption/desorption data for this compound is not available, the behavior of other organic compounds provides a general framework. The process is influenced by factors such as soil organic matter content, clay mineralogy, and pH. ecetoc.orgnih.gov For instance, the insecticide imidacloprid's adsorption is primarily affected by organic matter and clay type. nih.gov Generally, compounds with higher hydrophobicity tend to adsorb more strongly to soil organic carbon. ecetoc.org The adsorption process is often reversible (desorption), but the rate and extent can vary, sometimes leading to the sequestration of the chemical in the soil matrix over time. ecetoc.orgresearchgate.net

Volatilization and Atmospheric Fate

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. nih.gov The atmospheric fate of a chemical is then determined by processes such as atmospheric transport, deposition, and chemical reactions. researchgate.net

For volatile organic compounds, reaction with hydroxyl (OH) radicals is often the primary degradation pathway in the atmosphere. researchgate.net While specific data on the volatilization and atmospheric fate of this compound is not provided, its potential to be present in the atmosphere would depend on its vapor pressure and Henry's Law constant. researchgate.net Chemicals that volatilize can be transported over long distances before being deposited back to earth through wet or dry deposition. researchgate.net

Stability and Degradation in Carbon Capture Solvents

Aqueous amine solutions are widely used in industrial processes to capture carbon dioxide (CO2). researchgate.netwhiterose.ac.uk The chemical stability of these amines under the high temperatures and oxidative conditions of the capture process is a critical factor for operational efficiency and environmental impact. researchgate.netntnu.no

Thermal and Oxidative Degradation Mechanisms of Thermomorphic Amines

This compound can be considered a thermomorphic amine, which are of interest in CO2 capture technologies. The degradation of amine solvents can occur through two primary pathways: thermal degradation and oxidative degradation. ntnu.no

Thermal degradation occurs at the high temperatures found in the stripper or reboiler section of a CO2 capture plant. bellona.org The presence of CO2 can reduce the thermal stability of amines. ntnu.no Studies on other amines, such as N,N-diethylethanolamine (DEEA), have shown that thermal degradation is significantly influenced by temperature. researchgate.net

Oxidative degradation is often the more dominant degradation pathway and can occur at lower temperatures, such as those in the absorber, in the presence of oxygen. ntnu.noresearchgate.net This process is complex and can be catalyzed by the presence of metal ions like iron and copper. ntnu.noresearchgate.net The degradation products can include a variety of smaller, oxidized fragments of the original amine molecule. bellona.org Research on various amine solvents has shown that their resistance to oxidative degradation varies significantly. For example, 2-amino-2-methyl-propanol (AMP) has demonstrated good resistance to oxidation compared to other amines like monoethanolamine (MEA). researchgate.net

The degradation of amine solvents leads to solvent loss, reduced CO2 capture efficiency, and the formation of potentially harmful degradation products. researchgate.net Therefore, understanding the degradation mechanisms of amines like this compound is crucial for the development of stable and environmentally benign carbon capture technologies.

Mechanistic Toxicological Studies

Molecular and Cellular Mechanisms of Toxicity

The toxicity of N-Isopropylcyclohexylamine at the molecular and cellular level is predicated on its chemical structure and reactivity. As a secondary amine, its biological activity is largely governed by the lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. uomustansiriyah.edu.iq

This compound's structure, featuring a cyclohexane (B81311) ring and an isopropyl group attached to a nitrogen atom, dictates its interaction with biological systems. uomustansiriyah.edu.iq The mechanism of action involves its engagement with molecular targets such as enzymes and receptors.

Bonding and Interaction: As an amine, it possesses the capacity to form hydrogen bonds and ionic interactions with biological molecules, which can alter their function and activity.

Steric Effects: The bulky cyclohexyl group can create steric hindrance, influencing how the molecule fits into the active sites of enzymes or the binding pockets of receptors.

Nucleophilic Reactivity: The secondary amine group allows the molecule to participate in nucleophilic reactions, such as alkylation or acylation, potentially leading to the covalent modification of cellular macromolecules like proteins and DNA.

The chemistry of amines is dominated by the lone pair of electrons on the nitrogen atom, which is the foundation of their reactivity with various electrophiles within a biological system. uomustansiriyah.edu.iq

Table 1: Summary of Potential Molecular Interactions of this compound

Interaction TypeBiological TargetPotential Consequence
Ionic BondingAcidic residues in proteins (e.g., Asp, Glu)Alteration of protein conformation and function
Hydrogen BondingReceptors, EnzymesReversible inhibition or activation of biological pathways
Nucleophilic AttackElectrophilic sites on macromoleculesCovalent adduct formation, potential for DNA damage or enzyme inactivation
Steric HindranceEnzyme active sites, receptor binding pocketsBlockage of normal substrate-enzyme or ligand-receptor binding

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at the individual or population level through a series of key events. While no specific AOP has been formally developed for this compound, a hypothetical pathway can be constructed based on its chemical properties and the known pharmacology of its derivatives.

The antispasmodic action of its derivative, pramiverine, is thought to involve the relaxation of smooth muscle, potentially through the inhibition of calcium ion influx. patsnap.com This provides a plausible MIE for a toxicological pathway.

Table 2: Hypothetical Adverse Outcome Pathway for an this compound-like Compound

AOP ComponentDescription
Molecular Initiating Event (MIE) Blockade of a specific ion channel (e.g., L-type calcium channel) or receptor (e.g., muscarinic acetylcholine (B1216132) receptor) in smooth muscle cells.
Key Event 1 (Cellular) Alteration of intracellular calcium ion concentration and signaling pathways.
Key Event 2 (Cellular) Impaired excitation-contraction coupling in smooth muscle cells.
Key Event 3 (Organ Level) Reduced contractility of smooth muscle tissue in organs like the gastrointestinal tract or blood vessels.
Adverse Outcome (Organism Level) Pathological conditions such as severe constipation (ileus) or hypotension.

Systems Toxicology Approaches

Systems toxicology represents a modern paradigm in safety assessment that integrates classical toxicology with quantitative analysis of large-scale molecular data sets (e.g., genomics, proteomics, metabolomics). nih.gov This approach aims to create a more holistic and predictive understanding of a chemical's effects on biological systems.

For a compound like this compound with limited traditional toxicological data, a systems toxicology approach would be highly valuable. Such a framework considers the interplay between a chemical's properties and the biological response at multiple levels. nih.gov

A proposed systems toxicology study might involve:

Exposure: Treating relevant cell cultures (e.g., hepatocytes, neurons) or model organisms with this compound.

Data Acquisition: Using 'omics' technologies to measure global changes in gene transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Computational Modeling: Integrating the multi-omics data to identify perturbed cellular pathways, construct network models of toxicity, and identify potential biomarkers of exposure or effect.

This approach could help to identify the molecular initiating events and key downstream pathways affected by this compound, thereby building a predictive model of its potential toxicity and overcoming the limitations posed by the scarcity of conventional data. nih.gov

Implications for Human Health and Environmental Risk Assessment

The assessment of human health and environmental risks associated with chemical compounds is a critical process guided by scientific data and regulatory frameworks. epa.gov For this compound, the available data on its hazards provide a foundation for this assessment.

Human Health Implications:

The primary concerns for human health revolve around the irritant and corrosive properties of this compound. sigmaaldrich.comfishersci.ca Exposure can cause irritation to the skin, eyes, and respiratory system. sigmaaldrich.comchembk.com In more severe cases, it can lead to serious eye damage. fishersci.ca While comprehensive carcinogenicity, mutagenicity, and reproductive toxicity data are largely unavailable or have not been established, the potential for acute health effects necessitates careful handling and exposure control in occupational settings. fishersci.comchemicalbook.com The lack of detailed mechanistic data, such as from network toxicology and toxicogenomics, means that the long-term health effects of low-level exposure are not well understood. Therefore, a precautionary approach is warranted in risk assessment.

Environmental Risk Assessment:

The environmental risk assessment of a substance considers its potential to harm ecosystems. This involves evaluating its persistence, bioaccumulation potential, and ecotoxicity. For this compound, there is limited publicly available information on its environmental fate and effects. fishersci.com It is advised not to flush the compound into surface water or sanitary sewer systems to avoid contamination of ground water. fishersci.com To properly assess its environmental risk, studies on its biodegradability, potential for bioaccumulation in aquatic organisms, and toxicity to various environmental species (e.g., algae, invertebrates, fish) would be required. Without such data, a conclusive environmental risk assessment remains challenging, and its release into the environment should be minimized. fishersci.com

Structure Activity Relationship and Analog Comparisons

Comparative Analysis with Related Cyclohexylamines (e.g., N-Methylcyclohexylamine, N-Ethylcyclohexylamine)

N-Isopropylcyclohexylamine belongs to the family of N-alkylcyclohexylamines, which are characterized by a cyclohexane (B81311) ring and an alkyl group attached to a nitrogen atom. Its chemical behavior is best understood through a comparative lens with its close structural analogs, N-methylcyclohexylamine and N-ethylcyclohexylamine. The primary differences among these secondary amines arise from the nature of the N-alkyl substituent—methyl, ethyl, and isopropyl—which dictates their steric and electronic properties, thereby influencing their reactivity and utility in various chemical applications.

These compounds are all colorless to light yellow liquids with applications in organic synthesis, for example, as intermediates in the production of pharmaceuticals and agrochemicals. justdial.com Their utility in specific reactions, such as the formation of organometallic complexes or as bases in enolate generation, is directly tied to the size and shape of the alkyl group on the nitrogen atom.

Table 1: Comparison of Physical Properties
PropertyThis compoundN-MethylcyclohexylamineN-Ethylcyclohexylamine
Molecular FormulaC₉H₁₉NC₇H₁₅NC₈H₁₇N
Molecular Weight (g/mol)141.26113.20127.23
Boiling Point (°C)173-175148-150165

The N-alkyl group plays a pivotal role in determining the reactivity and selectivity of N-alkylcyclohexylamines. The size of the substituent directly impacts the amine's nucleophilicity and its ability to act as a base or a ligand.

In the synthesis of thiuram disulfides, N-methylcyclohexylamine reacts with carbon disulfide and oxygen in isopropanol (B130326) over 85 minutes to achieve complete conversion. google.com Under similar conditions, the reaction with diisopropylamine (B44863) (which shares the sterically demanding isopropyl group) is faster, completing in 60 minutes, illustrating how substituent changes can modulate reaction kinetics. google.com

In the formation of dibutyltin(IV) dithiocarbamate (B8719985) complexes, this compound and its methyl and ethyl analogs form distinct complexes whose stability and subsequent catalytic activity are influenced by the steric and electronic profiles of the amine.

The chemical behavior of N-alkylcyclohexylamines is governed by a balance of steric and electronic effects originating from the alkyl substituent.

Steric Effects: Steric hindrance refers to the repulsive forces between atoms in a molecule due to their spatial arrangement. fiveable.me As the size of the N-alkyl group increases from methyl to ethyl to isopropyl, the steric bulk around the nitrogen atom grows significantly. The isopropyl group, being branched, creates a much more sterically hindered environment than the linear methyl or ethyl groups. nih.gov

This steric hindrance is a critical factor in synthetic applications. For example, in base-induced rearrangement reactions of N-alkyl arylsulfonamides, a large N-alkyl group like isopropyl can almost entirely prevent an undesired cyclization side reaction, favoring the desired rearrangement product in high yield. nih.gov In contrast, when the N-alkyl group is smaller (e.g., methyl or ethyl), the competing cyclization reaction occurs to a significant extent. nih.gov Similarly, when used to generate lithium enolates from esters, the bulky nature of this compound (as its lithiated salt, LiICA) promotes rapid and clean enolate formation, minimizing side reactions that can occur with less hindered amine bases. scripps.edu

Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom. quora.comwikipedia.org This enhanced electron density makes the lone pair on the nitrogen more available for donation, thereby increasing the amine's basicity. quora.com In the gas phase, where solvation effects are absent, the basicity of amines increases with the number and size of alkyl groups (tertiary > secondary > primary). wikipedia.org

In aqueous solution, the trend is more complex due to the interplay of inductive effects and solvation. However, for this series of secondary amines, the electron-donating nature of the alkyl groups makes them all stronger bases than ammonia (B1221849). quora.com The increasing inductive effect from methyl to ethyl to isopropyl is expected to increase basicity. This is balanced by the steric hindrance, which can impede the solvation of the resulting ammonium (B1175870) ion, a factor that stabilizes the conjugate acid and thus increases basicity. wikipedia.orgrsc.org

Table 2: Basicity of Amines
AminepKa of Conjugate Acid
Ammonia9.25
Cyclohexylamine (B46788)10.66
Piperidine11.12
Note: Specific pKa values for N-methyl-, N-ethyl-, and this compound are not readily available in comparative literature, but are expected to be slightly higher than cyclohexylamine due to the +I effect of the N-alkyl group. Piperidine is included as a related cyclic secondary amine for comparison.

Stereoisomeric Effects on Biological Activity and Synthetic Outcomes

Stereoisomers are molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. For a molecule like this compound, stereoisomerism is an important consideration in both its synthesis and its application. While the compound itself is not chiral, its use as a bulky base can influence the stereochemical outcome of reactions. gla.ac.uk

In biological systems, the specific 3D structure of a molecule is often critical for its activity. For many pharmaceuticals, only one of a possible pair of enantiomers (mirror-image isomers) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. uomustansiriyah.edu.iq The synthesis of single enantiomers, or asymmetric synthesis, is therefore a major goal in medicinal chemistry. researchgate.net

This compound, particularly as its lithium amide derivative (lithium N-isopropylcyclohexylamide or LiICA), is a key reagent in synthetic organic chemistry used to create specific enolate isomers (E vs. Z) from esters. scripps.edunih.gov The geometry of the enolate is often crucial for controlling the stereochemistry of subsequent reactions, such as aldol (B89426) additions or alkylations. The Ireland-Claisen rearrangement, for example, famously uses this strategy to control the stereochemistry of new carbon-carbon bonds in the synthesis of complex natural products. scripps.edu The bulky nature of the isopropyl and cyclohexyl groups on the lithium amide base is directly responsible for the high stereoselectivity observed in these reactions. scripps.edugla.ac.uk

Furthermore, in the enzymatic reductive amination of ketones to produce chiral amines, the structure of the amine substrate can influence the stereoselectivity of the product. researchgate.net While studies may not focus on this compound itself, the principles derived from using various primary and secondary amines demonstrate that the steric and electronic properties of the amine are key to achieving high enantiomeric excess in the final product. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the chemical structure of compounds and their biological activity or physical properties. turkjps.orgsums.ac.ir By developing mathematical models, QSAR aims to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and materials science research in a more efficient manner. nih.govmdpi.com

Although specific QSAR studies focusing exclusively on this compound and its close analogs are not prominent in the literature, a hypothetical QSAR study for this class of compounds can be described. Such a study would aim to build a model predicting a specific property, such as anti-inflammatory activity or efficacy as a CO₂ absorbent. core.ac.uk

The process would involve:

Data Set Compilation: A series of N-alkylcyclohexylamine derivatives with varied alkyl groups and potentially substitutions on the cyclohexane ring would be synthesized and tested for the desired activity (e.g., IC₅₀ values for receptor binding). mdpi.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," would be calculated. Based on the analysis in section 10.1, key descriptors would include:

Steric descriptors: Such as molecular volume, surface area, or specific steric parameters (e.g., %VBur) that quantify the bulk of the N-alkyl group. turkjps.orgrsc.org

Electronic descriptors: Such as calculated atomic charges on the nitrogen, dipole moment, or parameters related to the energy of the highest occupied molecular orbital (HOMO), which would correlate with basicity and nucleophilicity. nih.gov

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's solubility and ability to cross biological membranes. turkjps.org

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation would be generated that links the descriptors to the observed activity. sums.ac.irnih.gov The model's predictive power would be rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

The resulting QSAR model could provide valuable insights into which structural features are most important for the desired activity, guiding the design of more potent or efficient derivatives. biolifesas.org

Design Principles for Derivatives with Tailored Properties

The structure-activity relationships discussed in the preceding sections give rise to several key principles for designing derivatives of this compound with tailored properties for specific applications.

Tuning Steric Hindrance to Control Selectivity: The size of the N-alkyl group is a powerful tool for controlling reaction pathways. To favor a reaction pathway that is sensitive to steric bulk, such as the rearrangement of arylsulfonamides, employing a large group like isopropyl is beneficial as it can suppress competing side reactions like cyclization. nih.gov Conversely, if a reaction requires unimpeded access to the nitrogen atom, a smaller group like methyl would be preferable.

Modulating Basicity and Nucleophilicity: The electronic properties of the amine can be fine-tuned by altering the N-alkyl substituent. While all alkyl groups increase basicity through the inductive effect, the specific choice can be tailored for processes like organometallic complex formation or catalysis, where the stability and reactivity of the resulting complex are paramount.

Optimizing for Specific Physical Properties: For applications like CO₂ capture solvents, derivatives can be designed to optimize physical properties such as boiling point, viscosity, and phase-separation behavior. By systematically varying the N-alkyl and even the cyclohexyl moieties, one can develop biphasic systems that have favorable CO₂ loading capacities and lower energy requirements for regeneration. core.ac.uk

Application as a "Designer" Base in Asymmetric Synthesis: this compound, as the precursor to the non-chiral but sterically demanding base LiICA, serves as a critical tool for controlling stereochemistry in the synthesis of chiral molecules. scripps.edunih.gov The design principle here is not modifying the amine itself, but leveraging its defined steric properties to influence the stereochemical outcome of a reaction at a different site in a substrate molecule, a cornerstone of modern natural product synthesis. gla.ac.uknih.gov

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies and Catalytic Systems

The synthesis of N-Isopropylcyclohexylamine, conventionally achieved through reductive amination of cyclohexanone (B45756) with isopropylamine (B41738), is undergoing a transformation driven by the need for more efficient and selective methods. Future research is focused on the development of innovative catalytic systems that offer higher yields, milder reaction conditions, and greater atom economy.

One promising area is the use of advanced transition metal catalysts. For instance, yttrium-based catalysts have shown remarkable efficacy in the dehydrocoupling of sterically demanding secondary amines, like this compound, with silanes. acs.org A cyclometalated yttrium complex, in particular, has demonstrated significantly higher activity for this transformation compared to previous systems, enabling the reaction to proceed at room temperature. acs.org

Furthermore, ruthenium-based catalysts are being explored for the reverse reaction: the splitting of secondary amines into primary amines using ammonia (B1221849). rsc.org A specific Ru-based half-sandwich complex has been found to be active for the conversion of this compound to cyclohexylamine (B46788) with high selectivity. rsc.org Research in this area will likely focus on improving catalyst stability and turnover numbers to make these processes more industrially viable.

Future synthetic strategies may also involve enzymatic or biocatalytic approaches, aligning with the principles of green chemistry to reduce environmental impact.

Advanced Applications in Medicinal Chemistry and Drug Discovery

The structural scaffold of this compound is gaining attention in the field of medicinal chemistry for the development of novel therapeutic agents. ontosight.ai Its specific steric and electronic properties can be leveraged to design molecules with high affinity and selectivity for biological targets like enzymes and receptors. ontosight.ai

Research is emerging on the synthesis and biological evaluation of various derivatives. For example, this compound has been used as a key building block in the synthesis of complex organic molecules, including precursors to prostaglandin (B15479496) analogues and glycopeptides. tandfonline.comgoogle.com Its lithium salt, lithium N-isopropylcyclohexylamide (LiICA), is a strong, non-nucleophilic base used to create specific enolates in the synthesis of pharmacologically relevant structures. tandfonline.comnih.govcardiff.ac.uk

Future investigations will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to understand how structural changes impact biological activity. openaccessjournals.com This could lead to the identification of potent and selective modulators of various biological pathways.

High-Throughput Screening: Testing libraries of this compound derivatives against a wide array of biological targets to uncover new therapeutic leads for various diseases. openaccessjournals.com

Drug Delivery Systems: Incorporating the this compound moiety into larger drug molecules to improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

A summary of this compound's role in the synthesis of biologically relevant compounds is presented in the table below.

Application Area Specific Use of this compound Significance Reference(s)
Prostaglandin SynthesisAs a component in creating a strong base for specific chemical transformations.Enables the construction of complex, biologically active molecules. google.com
Glycopeptide SynthesisUsed to form a lithium amide base for creating a key intermediate.Facilitates the solid-phase synthesis of complex glycopeptides. tandfonline.com
Adenosine (B11128) Receptor AntagonistsEmployed in the synthesis of dihydropyridine (B1217469) and pyridine (B92270) derivatives.Leads to the development of highly selective A3 adenosine receptor antagonists. nih.gov
Alkaloid SynthesisUsed to create a strong base for stereoselective reactions.Allows for the enantioselective synthesis of complex natural products like cermizine B. ub.edu

Sustainable Chemistry and Green Synthesis Approaches

In line with the global push for environmental sustainability, future research on this compound will increasingly focus on green chemistry principles. researchgate.netmdpi.com This involves developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources and non-hazardous solvents. mdpi.complantarc.comresearchgate.net

Key areas of development include:

Catalyst Recycling: Designing heterogeneous catalysts or catalytic systems that can be easily separated from the reaction mixture and reused multiple times, reducing both cost and waste. mdpi.com

Solvent-Free Reactions: Exploring mechanochemical methods, such as ball milling, and microwave-assisted synthesis to carry out reactions in the absence of traditional solvents. researchgate.netmdpi.com

Biocatalysis: Utilizing enzymes to catalyze the synthesis of this compound and its derivatives, which can offer high selectivity under mild, aqueous conditions. researchgate.net

Renewable Feedstocks: Investigating the potential of deriving cyclohexanone, a key precursor, from biomass rather than petroleum-based sources.

These green approaches not only reduce the environmental footprint of chemical production but can also lead to more efficient and cost-effective manufacturing processes. researchgate.net

Interdisciplinary Research with Material Science and Environmental Engineering

The unique properties of this compound are being explored in interdisciplinary fields beyond traditional chemistry.

In Material Science , this compound and its derivatives have potential applications in the synthesis of novel polymers and organometallic complexes. For example, it can react with carbon disulfide and organotin compounds to form dithiocarbamate (B8719985) complexes, which may have interesting catalytic or material properties. Future research could explore its use as a building block for functional polymers, corrosion inhibitors, or as a stabilizing agent in the formation of nanoparticles.

In Environmental Engineering , research is investigating the use of lipophilic amines like this compound in advanced carbon capture technologies. core.ac.ukd-nb.info These amines can be part of thermomorphic biphasic solvent systems for CO2 absorption. d-nb.info Such systems have the potential for high CO2 loading capacity and regeneration at lower temperatures, which could significantly reduce the energy penalty associated with post-combustion carbon capture. core.ac.ukd-nb.info

Development of Advanced Analytical and Computational Tools for Research

To support the expanding research into this compound, the development of more sophisticated analytical and computational methods is crucial.

Analytical Techniques: While standard methods like gas chromatography-mass spectrometry (GC-MS) are used for identification and quantification, there is a need for advanced techniques for more complex analyses. nist.govresearchgate.net This includes the development of chiral high-performance liquid chromatography (HPLC) methods to separate and quantify enantiomers of this compound derivatives, which is critical for pharmaceutical applications where stereochemistry dictates biological activity.

Computational Tools: Computational chemistry, including Density Functional Theory (DFT) calculations, is becoming an indispensable tool. These methods can be used to:

Predict and verify spectral data (NMR, IR).

Elucidate reaction mechanisms, such as the role of this compound in catalytic cycles. acs.org

Model the interaction of its derivatives with biological targets, aiding in the rational design of new drugs (in silico screening). researchgate.net

Predict physical properties relevant to its application in areas like carbon capture.

The synergy between advanced analytical instrumentation and powerful computational modeling will accelerate the pace of discovery and innovation in all areas of this compound research.

Q & A

Q. What are the IUPAC nomenclature rules for naming N-Isopropylcyclohexylamine, and how does its structure influence reactivity?

this compound is a secondary amine with a cyclohexyl group and an isopropyl substituent on the nitrogen atom. The IUPAC name follows the priority of substituents based on alphabetical order and functional group hierarchy. The cyclohexyl group acts as a bulky substituent, influencing steric hindrance and reaction kinetics, while the secondary amine group enables nucleophilic reactivity (e.g., alkylation or acylation) . Methodologically, confirm structural assignments using 1H^1\text{H} NMR and 13C^{13}\text{C} NMR to distinguish between substituent environments.

Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?

A standard method involves reductive amination of cyclohexanone with isopropylamine using sodium cyanoborohydride under acidic conditions. Alternatively, nucleophilic substitution of cyclohexyl halides with isopropylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) can yield the compound. Purity is verified via gas chromatography (GC) with flame ionization detection, ensuring >98% purity .

Q. What safety protocols are critical when handling this compound in experimental workflows?

Due to its flammability (Flash Point: ~60°C) and potential irritancy, use fume hoods, flame-resistant lab coats, and nitrile gloves. Storage should be in airtight containers under inert gas (argon/nitrogen) at ≤4°C to prevent degradation. Spill management requires neutralization with dilute acetic acid followed by adsorption with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across literature sources?

Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or instrument calibration. To validate

  • Cross-reference with high-purity standards (e.g., NIST Chemistry WebBook entries) .
  • Replicate measurements under controlled conditions (e.g., deuterated solvents, standardized temperature).
  • Use computational chemistry tools (e.g., DFT calculations) to predict and compare spectral features.

Q. What advanced characterization techniques are recommended for confirming the stereochemical purity of this compound derivatives?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers. For diastereomers, employ 1H^1\text{H}-1H^1\text{H} NOESY NMR to assess spatial proximity of substituents. X-ray crystallography provides definitive proof of stereochemistry but requires high-quality single crystals .

Q. How should researchers design experiments to assess the environmental fate of this compound in aqueous systems?

  • Hydrolysis Studies: Monitor degradation at pH 3–10 (25–50°C) using LC-MS to identify breakdown products.
  • Photolysis: Exclude solutions to UV-Vis light (λ = 254 nm) and quantify degradation via GC-MS.
  • Ecotoxicity: Use Daphnia magna acute toxicity tests (OECD 202) to estimate LC50_{50} values .

Q. What statistical frameworks are suitable for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound analogs?

Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle steric, electronic, and lipophilic contributions. Use Bayesian hierarchical models to account for inter-study variability. Validate hypotheses with molecular docking simulations against target receptors (e.g., GPCRs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.